BT424

Description

Chemical Structure and Properties

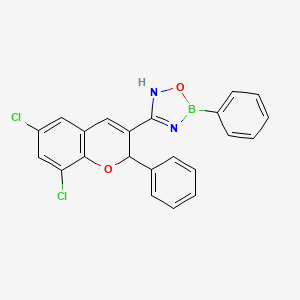

4-(6,8-Dichloro-2-phenyl-2H-chromen-3-yl)-2-phenyl-5H-1,3,5,2-oxadiazaborole (hereafter referred to by its systematic name) is a boron-containing heterocyclic compound characterized by a chromen core substituted with two chlorine atoms at positions 6 and 8, a phenyl group at position 2, and a fused 1,3,5,2-oxadiazaborole ring at position 3 . Its molecular formula is C₂₂H₁₅BCl₂N₂O₂, with a molar mass of 441.08 g/mol. The compound exhibits planar geometry due to conjugation across the chromen and oxadiazaborole systems, which is critical for its biological interactions.

Applications and Biological Relevance

This compound, designated as BT424 (CAS: 2755180-37-9), is a potent inhibitor of hematopoietic cell kinase (HCK), a Src-family tyrosine kinase implicated in renal inflammation and fibrosis. Preclinical studies highlight its selectivity for HCK over other kinases, making it a candidate for therapeutic development in chronic kidney diseases .

Propriétés

Formule moléculaire |

C22H15BCl2N2O2 |

|---|---|

Poids moléculaire |

421.1 g/mol |

Nom IUPAC |

4-(6,8-dichloro-2-phenyl-2H-chromen-3-yl)-2-phenyl-5H-1,3,5,2-oxadiazaborole |

InChI |

InChI=1S/C22H15BCl2N2O2/c24-17-11-15-12-18(22-26-23(29-27-22)16-9-5-2-6-10-16)20(14-7-3-1-4-8-14)28-21(15)19(25)13-17/h1-13,20H,(H,26,27) |

Clé InChI |

SYIZHZBXDOQNIR-UHFFFAOYSA-N |

SMILES canonique |

B1(N=C(NO1)C2=CC3=C(C(=CC(=C3)Cl)Cl)OC2C4=CC=CC=C4)C5=CC=CC=C5 |

Origine du produit |

United States |

Méthodes De Préparation

The synthesis of 4-(6,8-dichloro-2-phenyl-2H-chromen-3-yl)-2-phenyl-5H-1,3,5,2-oxadiazaborole involves multiple steps. The synthetic route typically starts with the preparation of the chromene core, followed by the introduction of phenyl and chloro substituents. The final step involves the formation of the oxadiazaborole ring. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity .

Analyse Des Réactions Chimiques

This compound undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can modify the chromene core or the oxadiazaborole ring.

Substitution: The chloro groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

Applications De Recherche Scientifique

Retinoic Acid Receptor Agonism

One of the primary applications of this compound is as a potent agonist for the retinoic acid receptor alpha (RARα). It exhibits a dissociation constant () of 14 nM, indicating strong binding affinity. This property positions it as a candidate for therapeutic interventions in kidney diseases and possibly other conditions where RARα modulation is beneficial .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated significant activity against various bacterial strains. For instance, derivatives of the compound showed excellent inhibition against Gram-positive bacteria such as Streptococcus mutans and Streptococcus pyogenes, as well as Gram-negative bacteria like Vibrio cholerae and Salmonella enterica . These findings suggest potential applications in developing new antimicrobial agents.

Neuroprotective Effects

Research indicates that compounds similar to 4-(6,8-dichloro-2-phenyl-2H-chromen-3-yl)-2-phenyl-5H-1,3,5,2-oxadiazaborole may act as inhibitors of monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative diseases such as Parkinson's disease. Inhibition of MAO-B can enhance levels of neurotransmitters like dopamine, potentially alleviating symptoms associated with these conditions .

Synthesis and Structure

The synthesis of this compound involves several steps, including aldol condensation reactions and functionalization of the chromene scaffold. The structural characterization has been confirmed through techniques such as X-ray crystallography and NMR spectroscopy . The detailed synthetic route is essential for understanding how modifications to the structure can influence biological activity.

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial efficacy of several derivatives derived from 4-(6,8-dichloro-2-phenyl-2H-chromen-3-yl)-2-phenyl-5H-1,3,5,2-oxadiazaborole, researchers found that certain compounds exhibited superior activity compared to standard antibiotics like kanamycin. The broth dilution method was employed to determine minimum inhibitory concentrations (MICs), showcasing the potential for developing new antimicrobial therapies .

Case Study 2: Neuroprotective Potential

Another study focused on the neuroprotective effects of related compounds on MAO-B inhibition. The results indicated that specific derivatives not only inhibited MAO-B effectively but also demonstrated selective toxicity against cancer cell lines while sparing normal cells. This dual action highlights the therapeutic versatility of compounds within this chemical class .

Mécanisme D'action

The compound exerts its effects by binding to the retinoic acid receptor α (RARα). This binding activates the receptor, which then regulates the transcription of genes involved in various cellular processes. The molecular targets include genes that control cell growth, differentiation, and apoptosis. The pathways involved are primarily related to retinoic acid signaling .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues of Chromen-Oxadiazaborole Derivatives

The compound’s structural uniqueness lies in its dichloro-substituted chromen ring and oxadiazaborole moiety. Below is a comparative analysis with related compounds:

Key Differences and Implications

Substituent Effects: this compound’s chlorine atoms enhance electron-withdrawing effects, stabilizing the chromen ring and improving binding affinity to HCK. The oxadiazaborole in this compound introduces boron-mediated interactions (e.g., hydrogen bonding with kinase active sites), absent in the carboxylic acid derivative .

Boron-Containing Moieties :

- This compound’s oxadiazaborole ring differs from the difluoroboryl group in the pyrrolidinyl ester compound . The latter’s boron-fluorine bonds confer photostability for imaging, whereas this compound’s boron-nitrogen bonds enhance kinase inhibition.

Biological Activity :

- This compound’s HCK inhibition is attributed to its planar structure and chloro-phenyl interactions with hydrophobic kinase pockets. The 6,8-dibromo-chromene lacks kinase-targeting moieties, serving primarily as a synthetic building block .

Physicochemical Properties

Research Findings and Mechanistic Insights

Activité Biologique

The compound 4-(6,8-dichloro-2-phenyl-2H-chromen-3-yl)-2-phenyl-5H-1,3,5,2-oxadiazaborole is a member of the oxadiazaborole class and features a unique chromene structure. This compound has garnered attention due to its potential biological activities, particularly as a retinoic acid receptor alpha agonist and its implications in treating various diseases, including kidney disease.

Chemical Structure

The chemical formula for this compound is and it possesses a complex structure characterized by:

- Chlorine substituents at positions 6 and 8 of the chromene moiety.

- A boron-containing oxadiazaborole ring that contributes to its biological activity.

The primary mechanism through which this compound exerts its biological effects is through the activation of the retinoic acid receptor alpha (RARα). The binding affinity for RARα has been reported with a dissociation constant . This interaction is crucial for mediating various physiological processes including cell differentiation and proliferation.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives related to this compound. For instance, the compound was evaluated against several bacterial strains using the broth dilution method. The results indicated significant activity against:

- Gram-positive bacteria : Streptococcus mutans and Streptococcus pyogenes.

- Gram-negative bacteria : Vibrio cholerae, Shigella flexneri, and Salmonella enterica.

In these assays, many derivatives exhibited superior antimicrobial activity compared to standard antibiotics like kanamycin .

Antioxidant Properties

The presence of the dichlorinated chromene structure suggests potential antioxidant properties. Compounds with similar structures have been noted for their ability to scavenge free radicals, which may contribute to their therapeutic effects .

Study on Renal Disease

A focused study evaluated the efficacy of this compound in a model of kidney disease. The results indicated that treatment with the compound led to significant improvements in renal function markers and reduced inflammation, highlighting its potential as a therapeutic agent in nephrology .

Synthesis and Characterization

The synthesis of 4-(6,8-dichloro-2-phenyl-2H-chromen-3-yl)-2-phenyl-5H-1,3,5,2-oxadiazaborole involved multi-step organic reactions including aldol condensation techniques. Characterization methods such as NMR and X-ray crystallography were employed to confirm the structure and purity of the synthesized compounds .

Data Summary

| Biological Activity | Target Organisms/Systems | Effectiveness |

|---|---|---|

| Antimicrobial | Gram-positive & Gram-negative bacteria | Significant activity against multiple strains |

| Antioxidant | Cellular systems | Potential scavenging of free radicals |

| Renal protective | Kidney disease models | Improved renal function markers |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(6,8-dichloro-2-phenyl-2H-chromen-3-yl)-2-phenyl-5H-1,3,5,2-oxadiazaborole, considering its oxadiazaborole and chromen moieties?

- Methodological Answer : The synthesis can be approached via multi-step protocols. First, construct the chromen core via Claisen-Schmidt condensation or cyclization of substituted salicylaldehydes with ketones. The oxadiazaborole ring may form through cyclocondensation of boronic acid derivatives with hydroxylamine or via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using boronic esters. For example, and demonstrate the use of PdCl₂(PPh₃)₂ with PCy₃ ligands in dioxane-water mixtures for boron-containing heterocycles, suggesting similar conditions could be adapted . Optimize catalyst loading (e.g., 5 mol% Pd) and reaction time (24–48 hrs) under inert atmospheres.

Q. How can the crystal structure of this compound be accurately determined, and what software tools are recommended for refinement and visualization?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Collect high-resolution data (≤ 1.0 Å) at low temperature (e.g., 100 K) to minimize thermal motion artifacts. Use SHELXL for refinement, which handles disorder and twinning effectively, as noted in . For visualization, employ ORTEP-3 ( ) to generate thermal ellipsoid plots and assess bond-length/bond-angle anomalies . Validate hydrogen bonding and π-π stacking interactions using Mercury or Platon.

Q. What strategies are effective in analyzing the compound's stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 25–60°C. Monitor degradation via HPLC-MS or ¹¹B NMR to track borole ring integrity. For kinetic analysis, use Arrhenius plots to extrapolate shelf-life. highlights controlled polymerization techniques under specific conditions, which can inspire experimental design for hydrolysis/oxidation studies .

Advanced Research Questions

Q. How does the electronic configuration of the oxadiazaborole ring influence the compound's reactivity in cross-coupling reactions?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to map electron density distribution and frontier molecular orbitals (HOMO/LUMO). Compare with experimental reactivity in Suzuki-Miyaura couplings (e.g., and ) to correlate boron-centered Lewis acidity with catalytic turnover . Use Natural Bond Orbital (NBO) analysis to quantify charge transfer between the oxadiazaborole and transition-metal catalysts.

Q. What experimental approaches can resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray) for this compound?

- Methodological Answer : For structural discrepancies, combine SCXRD (definitive solid-state data) with dynamic NMR in solution (e.g., variable-temperature ¹H/¹³C NMR) to detect conformational flexibility. Use 2D NMR (COSY, NOESY) to assign stereochemistry. emphasizes SHELXL’s robustness in refining subtle structural features, which can resolve ambiguities in bond-length alternations .

Q. How can the compound's potential as a fluorescent probe be evaluated, given its chromen and phenyl substituents?

- Methodological Answer : Conduct photophysical studies: measure UV-Vis absorption (λ_max) and fluorescence emission (quantum yield, lifetime) in solvents of varying polarity. Compare with known chromen-based fluorophores (e.g., coumarin derivatives). Use time-resolved spectroscopy to assess excited-state dynamics. Computational TD-DFT can predict emission profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.